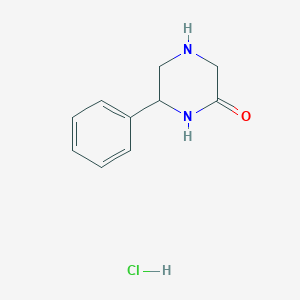

6-Phenyl-2-piperazinone hydrochloride

Overview

Description

6-Phenyl-2-piperazinone hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its phenyl group attached to the piperazinone ring, which is further hydrochlorinated. It is known for its diverse reactivity and utility in various chemical reactions.

Mechanism of Action

Target of Action

6-Phenyl-2-piperazinone hydrochloride is a derivative of piperazine, a class of compounds known to interact with various targets. Piperazine derivatives have been reported to act as antagonists for the Histamine H3 and Sigma-1 receptors . These receptors play crucial roles in various biological processes, including neurotransmission and cell proliferation.

Mode of Action

Piperazine derivatives are known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that this compound may interact with its targets in a similar manner, altering their function and leading to changes in cellular activity.

Pharmacokinetics

Piperazine derivatives are generally known for their easy handling in synthetic chemistry, which may facilitate their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Piperazine derivatives have been reported to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

6-Phenyl-2-piperazinone hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.

Additionally, this compound has been observed to bind to certain proteins, affecting their function and stability. For example, it can interact with transport proteins, influencing the transport and distribution of other molecules within cells. These interactions highlight the compound’s potential impact on various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Furthermore, this compound has been found to affect gene expression by altering the transcriptional activity of certain genes. This can lead to changes in the production of proteins that are crucial for various cellular functions. The compound’s impact on cellular metabolism is also noteworthy, as it can influence the metabolic flux and levels of metabolites within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events .

Moreover, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function. For example, prolonged exposure to the compound can lead to changes in cell proliferation and apoptosis, as well as alterations in cellular metabolism . These findings underscore the importance of considering temporal effects when studying the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as reducing inflammation and pain, without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where the compound exhibits a dose-dependent response. For instance, at certain dosages, this compound can enhance the efficacy of other drugs by modulating their metabolism and distribution . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate .

These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its bioavailability and therapeutic efficacy. Additionally, the interaction of this compound with metabolic enzymes can alter the levels of other metabolites within cells, potentially impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of this compound within specific cellular compartments.

Furthermore, the distribution of this compound within tissues is affected by its binding affinity to plasma proteins and other biomolecules. This can impact the compound’s bioavailability and therapeutic efficacy, as well as its potential for off-target effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles.

The activity of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct compartments. For example, the compound’s interaction with nuclear receptors can modulate gene expression, while its presence in the endoplasmic reticulum can affect protein folding and secretion . These findings highlight the importance of understanding the subcellular localization of this compound in relation to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-piperazinone hydrochloride typically involves the reaction of phenylpiperazine with appropriate reagents under controlled conditions. One common method is the cyclization of phenylpiperazine derivatives using acid catalysts. The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters to ensure consistency and quality of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2-piperazinone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

6-Phenyl-2-piperazinone hydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and pathways. In medicine, it has potential therapeutic applications, such as in the treatment of neurological disorders. In industry, it is utilized in the production of various chemical products.

Comparison with Similar Compounds

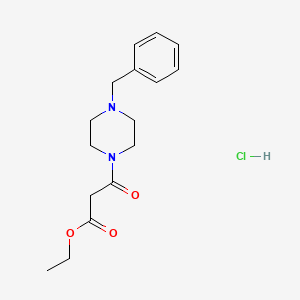

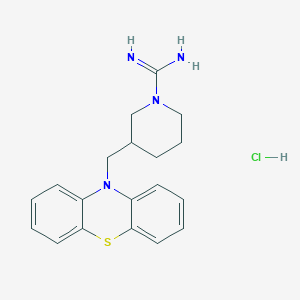

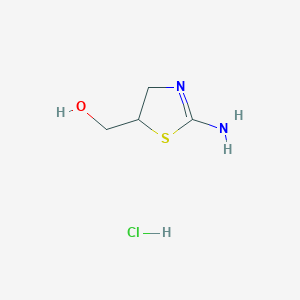

6-Phenyl-2-piperazinone hydrochloride is compared with other similar compounds, such as 1-phenylpiperazin-2-one hydrochloride and other piperazine derivatives These compounds share structural similarities but differ in their functional groups and reactivity

List of Similar Compounds

1-Phenylpiperazin-2-one hydrochloride

Piperazine derivatives

Other phenyl-substituted piperazines

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name |

6-phenylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRKUXOCGDSNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486077.png)

![Benzyl 3-[4-(benzyloxy)butanoyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B1486085.png)

![N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride](/img/structure/B1486091.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride](/img/structure/B1486092.png)

![2-(tert-Butyl) 3a,6a-diethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1486094.png)

![Diethyl tetrahydropyrrolo[3,4-c]pyrrole-3a,6a(1H,4H)-dicarboxylate dihydrochloride](/img/structure/B1486095.png)

![Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride](/img/structure/B1486096.png)